6,7-Dicyano-5,8-dihydroxyquinoline
Description
6,7-Dicyano-5,8-dihydroxyquinoline is a quinoline derivative featuring two cyano (-CN) groups at positions 6 and 7, alongside hydroxyl (-OH) groups at positions 5 and 6.
Properties
Molecular Formula |
C11H5N3O2 |
|---|---|
Molecular Weight |
211.18 g/mol |
IUPAC Name |
5,8-dihydroxyquinoline-6,7-dicarbonitrile |
InChI |
InChI=1S/C11H5N3O2/c12-4-7-8(5-13)11(16)9-6(10(7)15)2-1-3-14-9/h1-3,15-16H |
InChI Key |
AQKSPPNJHIVPMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C(=C2O)C#N)C#N)O)N=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Comparisons
The substituents at positions 6 and 7 critically influence electronic properties and reactivity. Key comparisons include:
Key Observations :
- Solubility: Amino and thio substituents enhance solubility in polar solvents compared to cyano groups, which may limit bioavailability .
Pharmacological Potential
While direct biological data for this compound is unavailable, structurally related compounds highlight trends:
- Antibacterial Activity: Thio- and amino-substituted quinolines (e.g., 3j, 3m) show promise due to redox-active quinone moieties interfering with microbial electron transport .
- Metabolic Stability: Cyano groups may reduce metabolic degradation compared to amino or thio groups, extending half-life in vivo .
Stability and Analytical Data
- NMR/LCMS: Amino- and thio-substituted quinolines (e.g., 3k, 3l) show distinct proton environments and mass spectral patterns due to substituent electronegativity . Cyano groups would further deshield adjacent protons, creating unique NMR signatures.
- Thermal Stability: Cyano derivatives likely exhibit higher thermal stability than amino analogues, as seen in related nitrile-containing pharmaceuticals .
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